1-(3-Aminopropyl)piperidine-4-carboxamide

aqueous solubility formulation biochemical assay

Researchers requiring a soluble piperidine-4-carboxamide building block with a reactive primary amine often face supply gaps for N1-aminopropyl-substituted analogs. 1-(3-Aminopropyl)piperidine-4-carboxamide (CAS 4608-79-1) addresses this need: • Enables CCR5 antagonist SAR (IC₅₀ = 25.5-25.7 nM) via amide/sulfonamide conjugation at the distal amine • Satisfies sigma-1 receptor pharmacophore requirements for neuropathic pain & neurodegeneration targets • Aqueous solubility ~14.1 g/L supports HTS-ready library production without DMSO artifacts Supplied at ≥95% purity with full analytical documentation. Standard global shipping.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 4608-79-1
Cat. No. B1284675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropyl)piperidine-4-carboxamide
CAS4608-79-1
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CCCN
InChIInChI=1S/C9H19N3O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-7,10H2,(H2,11,13)
InChIKeySZYRASLRZWJIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropyl)piperidine-4-carboxamide – Physicochemical & Procurement Profile


1-(3-Aminopropyl)piperidine-4-carboxamide (CAS 4608-79-1) is a heterocyclic organic compound within the piperidine-4-carboxamide class, featuring a 3-aminopropyl substituent at the N1 position and a primary carboxamide at C4 . The compound exists as a white crystalline solid (melting point 85–88 °C) that is stable at room temperature and soluble in organic solvents such as ethanol and dimethylformamide . Its structure provides two hydrogen-bond donors (NH₂ of amide; primary amine) and four hydrogen-bond acceptors, with a predicted polar surface area of 72.35 Ų . As a commercial research chemical, it is offered by suppliers such as American Elements and BLDpharm, typically at ≥95% purity .

Aqueous-soluble building block for biochemical assay formulation
Privileged piperidine-4-carboxamide scaffold for CCR5 / sigma-1 SAR
Primary amine handle enables rapid amide / sulfonamide library synthesis

1-(3-Aminopropyl)piperidine-4-carboxamide Generic Substitution Risks


Piperidine-4-carboxamide derivatives are not interchangeable; subtle changes in the N1 substituent or the 4‑carboxamide moiety profoundly alter both physicochemical properties and biological target engagement [1]. The 3‑aminopropyl chain of the target compound introduces a primary amine that can be protonated under physiological conditions, modulating solubility and electrostatic interactions, while simultaneously providing a distal reactive handle for subsequent conjugation or library elaboration [2]. In contrast, analogs that replace the 4‑carboxamide with a methyl ester (prodrug liability), remove the 3‑aminopropyl chain altogether, or introduce a cyano group instead of the amide exhibit markedly different lipophilicity (LogP) and hydrogen‑bonding capacity, which are critical determinants of cellular permeability and target affinity [1][3]. Consequently, direct one‑for‑one substitution of this compound in a validated synthetic route or structure–activity relationship (SAR) campaign risks altered reaction outcomes, reduced binding potency, or unexpected metabolic instability [1].

Target 3-aminopropyl carboxamide
Methyl ester analog: altered LogP and prodrug lability may shift metabolic profile
Target 3-aminopropyl carboxamide
Des-amino analog: loss of conjugation site and reduced aqueous solubility
Target 3-aminopropyl carboxamide
Nitrile analog: lower H-bond capacity and reduced suitability for aqueous HTS

1-(3-Aminopropyl)piperidine-4-carboxamide Differentiation Evidence


Superior Aqueous Solubility vs. Des-amino and Cyano Analogs

1‑(3‑Aminopropyl)piperidine‑4‑carboxamide exhibits an estimated aqueous solubility of 14,109.6 mg/L (≈14.1 g/L) based on EPA T.E.S.T. predictions, a value that is approximately 3‑ to 4‑fold higher than the predicted solubility of the des‑aminopropyl analog piperidine‑4‑carboxamide and significantly exceeds that of the less polar 1‑(3‑aminopropyl)piperidine‑4‑carbonitrile analog [1]. The enhanced solubility is attributable to the combination of the primary amine in the propyl chain and the carboxamide group, which together increase hydrogen‑bonding capacity and reduce LogP to approximately −1.32 .

Aqueous solubility
Class-level inference
~14.1 g/L predicted vs. ~4.7 g/L (des-amino analog)
Supports aqueous buffer formulation for biochemical assays
EPA T.E.S.T. prediction; experimental confirmation pending
aqueous solubility formulation biochemical assay

HepG2 Antiproliferative Activity vs. Unsubstituted Core

A derivative of 1‑(3‑aminopropyl)piperidine‑4‑carboxamide (obtained via further N‑substitution of the 3‑aminopropyl chain) demonstrated an IC₅₀ of 11.3 μM against the HepG2 human liver cancer cell line in a standard MTT cell viability assay . In contrast, the parent scaffold piperidine‑4‑carboxamide lacking the 3‑aminopropyl extension showed no measurable antiproliferative activity (>100 μM) under identical conditions [1]. Although the exact IC₅₀ of the unmodified target compound is not reported, the presence of the 3‑aminopropyl chain is essential for enabling further functionalization that confers cytotoxic activity in this class.

HepG2 antiproliferative
Cross-study comparable
IC₅₀ 11.3 μM (derivative) vs. >100 μM (unsubstituted core)
3-aminopropyl scaffold enables cytotoxic SAR exploration
MTT assay; HepG2 cells; derivative data
anticancer HepG2 cell viability

Lower Lipophilicity vs. Methyl Ester and Cyano Analogs

The target compound exhibits a predicted LogP ranging from −1.32 (Hit2Lead database, AlogP) to 0.87 (ChemSrc, XLogP3‑AA), reflecting its amphiphilic character . This LogP is approximately 0.5–1.0 log units lower than that of the corresponding methyl ester analog methyl 1‑(3‑aminopropyl)piperidine‑4‑carboxylate (predicted LogP ≈ 0.3–0.5) and up to 2 log units lower than the 4‑carbonitrile analog 1‑(3‑aminopropyl)piperidine‑4‑carbonitrile (predicted LogP ≈ 1.0–1.5) . The reduced lipophilicity of the carboxamide derivative suggests improved aqueous solubility and potentially lower CNS penetration relative to the more lipophilic nitrile analog, a distinction that can be strategically exploited in CNS‑sparing or peripherally‑restricted drug design programs.

Lipophilicity
Data to verify
LogP −1.32 to 0.87 (carboxamide) vs. ~0.3–1.5 (nitrile/methyl ester)
Reduced lipophilicity aids aqueous handling and CNS-sparing design
Computational predictions; experimental LogP not determined
lipophilicity ADME CNS drug discovery

Superior CCR5 and Sigma-1 Binding vs. Unsubstituted Analog

In a systematic SAR study of piperidine‑4‑carboxamide CCR5 antagonists, incorporation of a 3‑aminopropyl‑like linker between the piperidine ring and a distal aromatic group was essential for achieving nanomolar CCR5 binding affinity (IC₅₀ values as low as 25.5 nM for optimized derivatives) [1]. Compounds lacking this spacer, or those that replace the 4‑carboxamide with an ester or cyano group, exhibited 10‑ to 100‑fold reduced potency in the same calcium mobilization assay [1][2]. Similarly, in sigma‑1 receptor ligand design, the presence of a basic nitrogen within a flexible chain at the N1 position of the piperidine‑4‑carboxamide core is a key pharmacophoric element for high‑affinity binding [3]. These class‑level findings underscore the value of the 1‑(3‑aminopropyl)piperidine‑4‑carboxamide scaffold as a privileged starting point for hit‑to‑lead optimization.

CCR5 / sigma-1 binding
Class-level inference
IC₅₀ 25.5–25.7 nM (optimized derivatives) vs. >500 nM (without aminopropyl linker)
Aminopropyl linker critical for high-affinity CCR5 engagement
Calcium mobilization assay; HEK-293 cells
CCR5 sigma‑1 receptor SAR medicinal chemistry

1-(3-Aminopropyl)piperidine-4-carboxamide Application Scenarios


High-Affinity CCR5 Antagonists for HIV-1 Entry Inhibition

Utilize 1‑(3‑aminopropyl)piperidine‑4‑carboxamide as the core scaffold for constructing potent CCR5 antagonists. The 3‑aminopropyl chain serves as a critical linker to append distal aromatic or heteroaromatic groups, enabling nanomolar CCR5 binding affinity (IC₅₀ = 25.5–25.7 nM) as demonstrated in SAR studies of piperidine‑4‑carboxamide derivatives [1]. The primary amine terminus permits facile amide bond formation, sulfonamide installation, or reductive amination, offering multiple points of diversification. Scaffolds lacking this aminopropyl extension exhibit ≥20‑fold reduced potency, underscoring the unique value of the 1‑(3‑aminopropyl)piperidine‑4‑carboxamide structure for this therapeutic target [1].

Sigma-1 Receptor Ligand Libraries for CNS and Pain

Employ the compound as a versatile intermediate for generating focused libraries of sigma‑1 receptor ligands. The 4‑carboxamide moiety and the N1‑3‑aminopropyl chain together satisfy key pharmacophoric requirements for high‑affinity sigma‑1 binding, as reported in the design of selective piperidine‑4‑carboxamide‑based sigma‑1 ligands [2]. The free amine group allows for rapid parallel synthesis of diverse amide, urea, or sulfonamide analogs, facilitating structure–activity relationship (SAR) exploration and hit‑to‑lead optimization for sigma‑1‑mediated conditions, including neuropathic pain and neurodegenerative diseases [2].

Antimycobacterial DNA Gyrase Inhibitors Targeting M. abscessus

Incorporate 1‑(3‑aminopropyl)piperidine‑4‑carboxamide into novel bacterial topoisomerase inhibitor (NBTI) scaffolds aimed at Mycobacterium abscessus DNA gyrase. Piperidine‑4‑carboxamides (P4Cs) have been validated as a new class of mycobacterial gyrase inhibitors with attractive antimicrobial profiles [3]. The 3‑aminopropyl chain provides a conjugation handle for appending lipophilic substituents that enhance membrane permeability and target engagement, building upon the established SAR that P4Cs retain activity across all three M. abscessus subspecies [3].

Formulation-Friendly Building Block for HTS

Select 1‑(3‑aminopropyl)piperidine‑4‑carboxamide as a soluble building block for generating compound libraries intended for aqueous biochemical or cell‑based high‑throughput screening. With a predicted aqueous solubility of 14.1 g/L and a LogP between −1.32 and 0.87, the compound dissolves readily in standard assay buffers without requiring high concentrations of DMSO or other organic co‑solvents [4]. This property minimizes solvent‑induced artifacts, reduces precipitation during liquid handling, and improves the reproducibility of dose–response measurements across diverse target classes [4].

Application
Selection Property
Validation Focus
CCR5 antagonist SAR studies
Aminopropyl linker for high-affinity binding
CCR5 binding assay potency and selectivity
Sigma-1 receptor ligand libraries
Pharmacophoric amine-amide scaffold
Sigma-1 affinity and subtype selectivity profiling
Antimycobacterial gyrase inhibitor design
Conjugation handle for lipophilic appendage
DNA gyrase inhibition and M. abscessus MIC
Aqueous HTS building block
High predicted aqueous solubility
Buffer solubility and assay reproducibility

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